molecular formula C7H4N4 B1412344 Pyrazolo[1,5-a]pyrimidine-7-carbonitrile CAS No. 1803597-11-6

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Cat. No. B1412344
M. Wt: 144.13 g/mol
InChI Key: LELLEGSADJKDQK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . They are considered as a key structural motif in many vital applications .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of the synthesized molecules was performed through IR, MASS, 1H-NMR, 13C-NMR spectroscopy .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

For the physical and chemical properties of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile, you may refer to the PubChem database .

Scientific Research Applications

Tumor Imaging and Diagnosis

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their application in tumor imaging. For instance, a study by Xu et al. (2012) synthesized an ^18F-labeled pyrazolo[1,5-a]pyrimidine derivative for positron emission tomography (PET) imaging of tumors. The compound showed high stability and significant accumulation in tumor tissues in mice models, making it a potential candidate for tumor detection (Xu et al., 2012).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives also demonstrate antimicrobial properties. Deshmukh et al. (2016) synthesized a series of new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity. The compounds showed promising results, highlighting their potential in antimicrobial drug development (Deshmukh et al., 2016).

Antitumor Activity

Several studies have been conducted on the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. Abdel‐Latif et al. (2016) synthesized new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives and found that some compounds exhibited significant cytotoxicity against human laryngeal carcinoma cells (Abdel‐Latif et al., 2016). Additionally, El-Enany et al. (2011) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with potent in vitro activity against human colon tumor cell lines (El-Enany et al., 2011).

Safety And Hazards

For safety and hazards information, you may refer to the safety data sheet . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELLEGSADJKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YN Mabkhoot - Molecules, 2009 - mdpi.com
A facile and convenient synthesis of a series of bisheterocycles 7a,b 10, 12 and 13a,b containing a thieno[2,3-b]thiophene base unit via the versatile, hitherto unreported 3-[3,4-dimethyl-…
Number of citations: 33 www.mdpi.com

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